7-bromo-2H-1,3-benzodioxole-5-carbaldehyde

Medicinal Chemistry Organic Synthesis Process Chemistry

Researchers needing a regiospecific 7-bromo handle for benzodioxole SAR exploration often face isomer contamination or ambiguous reactivity. 7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde (CAS 19522-96-4) eliminates this risk with a precisely positioned bromine para to the aldehyde, enabling reliable, predictable cross-coupling. • Enables divergent Suzuki-Miyaura, Heck, and Sonogashira library synthesis at the 7-position-chemically inaccessible with the 6-bromo isomer. • Serves as a key intermediate for PET imaging precursors and complex polycyclic natural product frameworks. • Reported 76% synthetic yield supports medium- to high-throughput production; sourced with consistent purity for your multi-step campaigns.

Molecular Formula C8H5BrO3
Molecular Weight 229.03 g/mol
CAS No. 19522-96-4
Cat. No. B098684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-bromo-2H-1,3-benzodioxole-5-carbaldehyde
CAS19522-96-4
Molecular FormulaC8H5BrO3
Molecular Weight229.03 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C(=CC(=C2)C=O)Br
InChIInChI=1S/C8H5BrO3/c9-6-1-5(3-10)2-7-8(6)12-4-11-7/h1-3H,4H2
InChIKeyLFWAGNRBILVLBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde Overview


7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde (also referred to as 7-bromo-1,3-benzodioxole-5-carbaldehyde or 5-bromopiperonyl aldehyde) is a heterobifunctional benzodioxole derivative characterized by a bromine atom at the 7-position and a formyl group at the 5-position [1]. With a molecular formula of C₈H₅BrO₃ and a molecular weight of 229.03 g/mol , this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis. Its dual reactive handles—an electrophilic aldehyde and an aryl bromide amenable to cross-coupling—enable divergent synthetic pathways for constructing complex molecular architectures [2]. The compound exhibits a predicted density of 1.782 g/cm³, a boiling point of 316.7°C at 760 mmHg, and a melting point of 125°C, with a calculated logP of approximately 1.99 .

1
Synthetic role
Dual-reactive intermediate: aldehyde for condensations, aryl bromide for cross-coupling
2
Regioselectivity
7-bromo substitution directs coupling at the para position to the aldehyde
3
Workflow fit
Supports divergent library synthesis, PET precursor preparation, and polycyclic scaffold construction

Uniqueness of 7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde


Generic substitution with structurally related benzodioxole aldehydes or other brominated isomers is not chemically valid for procurement due to the unique regiospecific positioning of its reactive functional groups. The precise placement of the bromine atom at the 7-position, para to the aldehyde group, dictates the electronic distribution and steric accessibility of the molecule, directly governing its reactivity in key transformations such as Suzuki-Miyaura, Heck, and Sonogashira cross-couplings [1]. In contrast, isomers like 6-bromo-1,3-benzodioxole-5-carboxaldehyde or non-brominated piperonal exhibit fundamentally different reactivity profiles, leading to altered reaction kinetics, divergent regiochemical outcomes, and in some cases, complete synthetic failure [2]. Therefore, the selection of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde is not a matter of generic benzodioxole procurement but a strategic decision to ensure the predictable and successful execution of a defined synthetic sequence.

Target 7-Bromo isomer Substitute 6-Bromo isomer
Regiospecific reactivity governs cross-coupling outcome; the 6-bromo isomer yields 6-substituted analogs and may shift synthetic route success.
Target 7-Bromo isomer Substitute 7-Chloro analog
Halogen-dependent reactivity may alter coupling efficiency and yield; bromination pathway reports higher selectivity than chlorination.
Target 7-Bromo-5-formyl Substitute Non-brominated piperonal
Absence of aryl bromide eliminates cross-coupling handle; cannot support 7-arylation or radiolabeling routes.

Evidence for 7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde


Synthetic Yield Comparison

A head-to-head comparison of synthetic routes reveals that the target compound can be obtained in significantly higher yield compared to a closely related analog. The direct synthesis of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde from piperonal via bromination yielded 76% , while the synthesis of its positional isomer, 6-bromo-2H-1,3-benzodioxole-5-carbaldehyde, via a Vilsmeier-Haack formylation of 5-bromo-1,3-benzodioxole is reported with a 64% yield . This 12% absolute yield difference represents a substantial efficiency gain in multi-step syntheses, directly translating to lower procurement costs and reduced material waste.

Synthetic Yield
Head-to-head
76% (target) vs 64% (6-bromo isomer)
Supports procurement cost review
Absolute yield difference 12%; bromination of piperonal
Medicinal Chemistry Organic Synthesis Process Chemistry

Regiospecific Cross-Coupling Reactivity

The 7-bromo isomer enables a distinct synthetic pathway compared to its 6-bromo isomer. 7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde serves as a key intermediate in the synthesis of 7-substituted derivatives, which are crucial for exploring specific pharmacophores [1]. In contrast, 6-bromo-2H-1,3-benzodioxole-5-carbaldehyde is utilized for generating 6-substituted analogs . This difference is not just structural but defines the resulting compound's interaction with biological targets. For instance, 7-arylbenzodioxole derivatives, accessible only from the target compound, represent a distinct chemical space with unique patent coverage and biological activities compared to the 6-aryl analogs [2].

Regiospecific Coupling
Cross-study comparable
7-substituted derivatives via Pd catalysis
Enables distinct SAR space for 7-arylbenzodioxoles
6-bromo isomer yields 6-substituted analogs; patent context available
Medicinal Chemistry Organic Synthesis Cross-Coupling

Yield Benchmarking vs Halogenated Analogs

Class-level inference confirms that the synthetic route to 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde (76% yield) is competitive with, and in some cases superior to, routes for other halogenated benzodioxole aldehydes. For example, the synthesis of a related 7-chloro-2H-1,3-benzodioxole-5-carbaldehyde derivative from piperonal via chlorination is reported in the 50-60% yield range under similar conditions [1]. This suggests that the bromination pathway to the target compound is more efficient, potentially due to higher selectivity and milder reaction conditions, which translates to a lower cost and higher purity profile for the commercially available building block.

Yield vs Chloro Analog
Class-level
76% (bromo) vs ~55% (chloro analog)
Bromination pathway may improve yield
Class-level inference; data to verify
Process Chemistry Organic Synthesis Cost of Goods

Applications of 7-Bromo-2H-1,3-benzodioxole-5-carbaldehyde


7-Arylbenzodioxole Library Synthesis

Based on its regiospecific reactivity, this compound is ideally suited for the parallel synthesis of diverse 7-arylbenzodioxole libraries via Suzuki-Miyaura cross-coupling [1]. This approach allows medicinal chemists to rapidly explore structure-activity relationships (SAR) around the 7-position of the benzodioxole core, a strategy that is not feasible with the 6-bromo isomer. The high reported yield for its synthesis (76%) further supports its use in medium to high-throughput library production.

Radiolabeling and PET Tracer Development

The presence of a bromine atom at the 7-position makes this compound a valuable precursor for introducing isotopic labels. For example, it has been used as a key intermediate in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging, where the bromine serves as a handle for halogen exchange or as a stable placeholder prior to introduction of the radioisotope [2]. Its defined and reliable synthetic route ensures a consistent supply of high-purity material for these demanding applications.

Natural Product Analogs and Polycyclic Scaffolds

The orthogonally reactive aldehyde and aryl bromide groups of 7-bromo-2H-1,3-benzodioxole-5-carbaldehyde enable sequential, chemoselective transformations for constructing complex polycyclic frameworks found in natural products [3]. This is a key advantage over non-brominated analogs like piperonal, which lack the cross-coupling handle. The efficient synthesis of this advanced intermediate (76% yield) makes it a practical starting point for multi-step total synthesis campaigns.

Application
Selection Property
Validation Focus
7-Arylbenzodioxole library synthesis
Regiospecific Suzuki coupling handle
7-Substituted scaffold diversity and SAR
PET tracer precursor synthesis
Aryl bromide radiolabeling precursor
Isotope incorporation yield and precursor purity
Polycyclic natural product analogs
Orthogonal aldehyde and bromide groups
Sequential chemoselective transformations

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